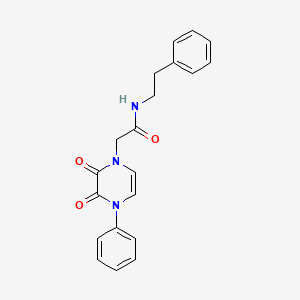

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

描述

2-(2,3-Dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with two oxo groups at positions 2 and 3, a phenyl group at position 4, and a phenethylacetamide side chain. This structure combines a nitrogen-rich aromatic system with a flexible amide side chain, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAURHBRKBZQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,3-Dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39 g/mol

CAS Number: 899214-49-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting specific enzymes related to these pathways.

Biological Activity Overview

Research indicates that compounds with a similar dihydropyrazinone core structure often exhibit diverse biological activities, including:

- Antibacterial Activity: Some derivatives of dihydropyrazinones have shown potential antibacterial properties, which may extend to this compound.

- Antifungal Activity: Similar compounds have been explored for antifungal effects, suggesting a broader spectrum of antimicrobial activity.

- Analgesic Effects: The compound may interact with pain pathways, potentially offering relief in various pain models.

Case Studies and Research Findings

- In Vitro Studies:

-

Structure-Activity Relationship (SAR) Analysis:

- Research on related compounds has identified that modifications in substituents significantly influence biological activity. For instance, the presence of chloro and methoxy groups can enhance pharmacological profiles compared to analogs lacking these groups.

- Preclinical Evaluations:

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dioxo-pyrazine core with phenethyl group | Potential anti-inflammatory and analgesic |

| N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1(2H)-yl)acetamide | Chloro and methoxy substituents | Antibacterial and antifungal |

| N-(4-fluorophenyl)-2-(dioxo-pyrazin)amide | Fluorine instead of chlorine | Varying biological activity |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on heterocyclic cores, substituents, and pharmacological relevance. Below is a detailed analysis:

Table 1: Structural Comparison

Key Observations

Heterocyclic Core: The dihydropyrazine core in the target compound is distinct from the quinazoline-dione in ’s anticancer agents. However, both cores feature electron-withdrawing oxo groups, which may enhance hydrogen-bonding interactions with biological targets .

Substituent Effects :

- The phenethylacetamide side chain in the target compound is structurally analogous to intermediates in praziquantel synthesis (), suggesting shared synthetic pathways or solubility profiles .

- Quinazoline-dione derivatives in incorporate aryl/alkyl benzamide groups, which may confer greater lipophilicity compared to the phenethylacetamide chain in the target compound .

Biological Activity: Quinazoline-dione hybrids () exhibit anticancer activity via DNA intercalation, validated by molecular docking studies. The target compound’s dihydropyrazine core could similarly interact with DNA or enzymes like topoisomerases, though experimental confirmation is needed . Pyrazolo[3,4-d]pyrimidine derivatives () with fluorophenyl and chromenone groups are likely kinase inhibitors, highlighting the role of halogen substituents in enhancing target affinity .

Physicochemical Data

- While specific data (e.g., melting point, solubility) for the target compound are unavailable, related compounds provide benchmarks:

常见问题

Basic: What are the recommended synthetic methodologies for 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

- Core Formation : Construct the dihydropyrazinone core via cyclocondensation of phenyl-substituted diketones with hydrazine derivatives under reflux in aprotic solvents (e.g., DMF) .

- Acetamide Coupling : Introduce the phenethylacetamide moiety using coupling agents like EDCI or HOBt in dichloromethane (DCM) at 0–25°C .

- Optimization : Key parameters include temperature control (±2°C), solvent polarity (DMF > DCM for solubility), and catalyst ratios (e.g., 1.2 equivalents of EDCI to minimize side products). Purity (>95%) is confirmed via HPLC, with yields ranging 40–65% depending on substituent steric effects .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Validation employs:

- NMR Spectroscopy : 1H/13C NMR to confirm dihydropyrazinone ring protons (δ 6.8–7.2 ppm for aromatic H) and acetamide carbonyls (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 394.12) and fragmentation patterns consistent with the pyrazinone core .

- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient) to detect impurities <0.5% .

Basic: What in vitro biological screening models are appropriate for preliminary evaluation of this compound?

Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC50 values compared to ciprofloxacin .

- Anticancer Profiling : MTT assays on HeLa or MCF-7 cells, using cisplatin as a positive control. Data interpretation requires normalization to solvent (DMSO) controls .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to assess selectivity over COX-1 .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Purity Discrepancies : Impurities >5% (e.g., unreacted intermediates) may skew bioactivity. Confirm via LC-MS and repurify using preparative HPLC .

- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate with reference compounds (e.g., doxorubicin for cytotoxicity) .

- Structural Analogues : Compare activity of positional isomers (e.g., 3-chloro vs. 4-methoxy substituents) to identify pharmacophores .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility Enhancement : Use co-solvents (PEG-400/ethanol) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL in PBS) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrazinone ring oxidation). Modify with electron-withdrawing groups (e.g., -CF3) to slow degradation .

- BBB Penetration : LogP calculations (cLogP ~2.8) suggest moderate blood-brain barrier permeability; validate via parallel artificial membrane permeability assay (PAMPA) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Key residues (e.g., Lys721) may form hydrogen bonds with the pyrazinone carbonyl .

- QSAR Analysis : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to predict antimicrobial IC50 values .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

Advanced: What experimental designs are robust for assessing synergistic effects with known therapeutics?

- Checkerboard Assays : Combine with cisplatin in fixed ratios (e.g., 1:1 to 1:4) to calculate fractional inhibitory concentration (FIC) indices. Synergy defined as FIC ≤0.5 .

- Isobolograms : Plot dose-response curves to identify additive/synergistic regions. Statistical validation via ANOVA (p <0.05) .

- Transcriptomic Profiling : RNA-seq to identify pathways (e.g., apoptosis) modulated by combination therapy vs. monotherapy .

Advanced: How can researchers address stability issues during long-term storage?

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the acetamide bond as the primary degradation route. Stabilize with lyophilization .

- Light Sensitivity : UV-Vis spectroscopy shows λmax at 280 nm; store in amber vials under argon to prevent photodegradation .

- Analytical Monitoring : Stability-indicating HPLC methods with forced degradation (acid/base/oxidative stress) to validate shelf life (>12 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。